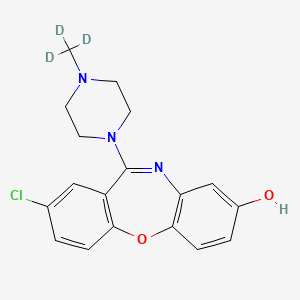
8-Hydroxy Loxapine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Loxapine-d3 is a labeled inactive metabolite of Loxapine, a tricyclic antipsychotic medication used primarily in the treatment of schizophrenia. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Loxapine-d3 involves the incorporation of deuterium atoms into the Loxapine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy Loxapine-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the structure can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
8-Hydroxy Loxapine-d3 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of Loxapine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Loxapine in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 8-Hydroxy Loxapine-d3 is similar to that of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and tranquilization. This results in the suppression of aggression and calming effects .
Comparación Con Compuestos Similares
Loxapine: The parent compound, used as an antipsychotic medication.
Amoxapine: A tricyclic antidepressant, which is a metabolite of Loxapine.
Clozapine: Another antipsychotic medication, structurally similar to Loxapine.
Uniqueness: 8-Hydroxy Loxapine-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal tracer in research studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts .
Propiedades
IUPAC Name |
8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675939 |
Source


|
| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189863-10-2 |
Source


|
| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)


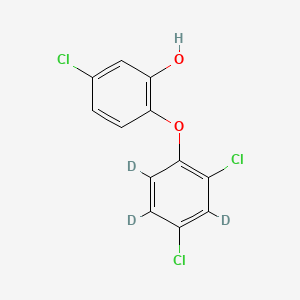
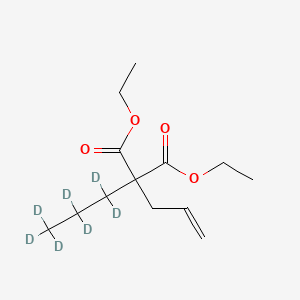
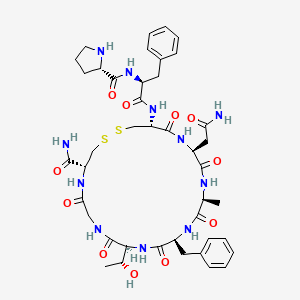

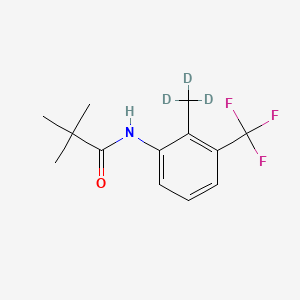

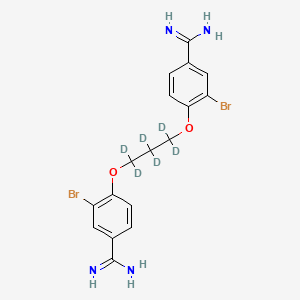
![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)
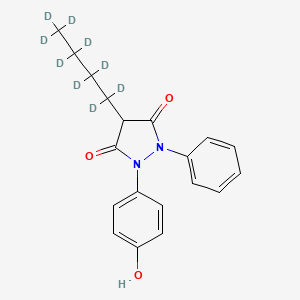
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)
